molecular formula C11H14N2O2 B3056207 2-Amino-4,5-diethoxybenzonitrile CAS No. 696649-30-6

2-Amino-4,5-diethoxybenzonitrile

Cat. No.: B3056207
CAS No.: 696649-30-6
M. Wt: 206.24 g/mol
InChI Key: RSBNAILPKCDZBJ-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzonitrile is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzonitrile, featuring amino and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diethoxybenzonitrile typically involves the nitration of 2,3-diethoxyaniline followed by reduction and subsequent cyanation. The general steps are as follows:

    Nitration: 2,3-Diethoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2,3-diethoxy-4-nitroaniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,3-diethoxy-4-aminoaniline.

    Cyanation: The amino group is then converted to a nitrile group using a cyanating agent like copper(I) cyanide in the presence of a suitable solvent, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-diethoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 2-Nitro-4,5-diethoxybenzonitrile.

    Reduction: 2-Amino-4,5-diethoxybenzylamine.

    Substitution: 2-Amino-4,5-dimethoxybenzonitrile (if ethoxy groups are replaced with methoxy groups).

Scientific Research Applications

2-Amino-4,5-diethoxybenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-diethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethoxybenzonitrile
  • 2-Amino-4,5-dimethylbenzonitrile
  • 2-Amino-4,5-diethoxybenzaldehyde

Comparison: 2-Amino-4,5-diethoxybenzonitrile is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents. For example, 2-Amino-4,5-dimethoxybenzonitrile has methoxy groups instead of ethoxy groups, which may result in different chemical and physical properties.

Properties

IUPAC Name

2-amino-4,5-diethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-14-10-5-8(7-12)9(13)6-11(10)15-4-2/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBNAILPKCDZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362537
Record name 2-amino-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696649-30-6
Record name 2-amino-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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